molecular formula C14H18F3N3O4 B8778737 7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate

7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate

Cat. No. B8778737
M. Wt: 349.31 g/mol
InChI Key: AEQKPGZWGAVZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate is a useful research compound. Its molecular formula is C14H18F3N3O4 and its molecular weight is 349.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-tert-Butyl 1-methyl 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate

Molecular Formula

C14H18F3N3O4

Molecular Weight

349.31 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate

InChI

InChI=1S/C14H18F3N3O4/c1-13(2,3)24-12(22)19-5-6-20-8(7-19)9(10(21)23-4)18-11(20)14(15,16)17/h5-7H2,1-4H3

InChI Key

AEQKPGZWGAVZIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)C(=O)OC)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Octacarbonyldicobalt (5.54 g, 16.2 mmol) and potassium carbonate (11.2 g, 81.1 mmol) was dissolved in 100 mL of methanol under stirring. The reaction mixture was stirred for 15 minutes at 60° C., and 1-bromo-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester 27b (3 g, 8.11 mmol) and methyl chloroacetate (5.25 g, 48.6 mmol) were then added to the solution. The reaction mixture was reacted for 6 hours under a carbon monoxide atmosphere and monitored by thin layer chromatography until the disappearance of the starting materials. After cooling to room temperature, the reaction mixture was filtered through a pad of silica gel, rinsed with methanol. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylic acid 7-tert-butyl ester 1-methyl ester 27c (1.92 g, yield 67%) as a white solid. (Reference: J. Organomet. Chem, 1985, 293)
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.54 g
Type
catalyst
Reaction Step Two

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